REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>C(O)C.[OH-].[Na+]>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[CH:11][C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 20° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 30° C. or below
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=O)C(C)(C)C)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |